

4-(Methylsulfinyl)aniline basic properties

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Compound of Interest

Compound Name: 4-(Methylsulfinyl)aniline

CAS No.: 22865-62-9

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An In-Depth Technical Guide to **4-(Methylsulfinyl)aniline**: Properties, Synthesis, and Applications

Executive Summary

4-(Methylsulfinyl)aniline, a substituted aniline featuring a chiral sulfoxide moiety, occupies a significant position in synthetic and medicinal chemistry. While often overshadowed by its sulfide precursor, 4-(methylthio)aniline, and its oxidized sulfone analogue, 4-(methylsulfonyl)aniline, this compound serves as a crucial synthetic intermediate and a molecule of interest in its own right. The introduction of the methylsulfinyl group imparts unique electronic and physical properties, modulating the reactivity of the aniline core and introducing potential for improved pharmacological profiles. This guide provides a comprehensive technical overview of **4-(Methylsulfinyl)aniline**, detailing its fundamental properties, robust synthetic protocols, characteristic reactivity, and its strategic importance in the landscape of drug development, particularly as a precursor to potent anti-inflammatory agents.

Introduction: Positioning 4-(Methylsulfinyl)aniline in Chemical Synthesis

The aniline scaffold is a cornerstone of modern chemistry, forming the structural basis for a vast array of dyes, polymers, agrochemicals, and pharmaceuticals.[1] The specific properties and applications of an aniline derivative are dictated by the nature of the substituents on the aromatic ring.[2] **4-(Methylsulfinyl)aniline** belongs to a triad of closely related 4-substituted anilines, which also includes 4-(methylthio)aniline and 4-(methylsulfonyl)aniline.

Understanding the distinct properties of the sulfinyl (sulfoxide) state is critical. Unlike the electron-donating methylsulfanyl (-SCH₃) group and the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group, the methylsulfinyl [-S(O)CH₃] group presents a unique electronic profile, influencing the basicity and nucleophilicity of the amine and the reactivity of the aromatic ring. This guide elucidates the core characteristics of **4-(Methylsulfinyl)aniline** for researchers and drug development professionals, providing the foundational knowledge required for its effective synthesis and application.

Core Physicochemical and Basic Properties

The physicochemical properties of **4-(Methylsulfinyl)aniline** are dictated by the interplay between the aromatic amine and the polar sulfoxide group. These features govern its solubility, basicity, and suitability for various reaction conditions.

Property	Value	Source(s)
CAS Number	22865-62-9	[3]
Molecular Formula	C ₇ H ₉ NOS	[3]
Molecular Weight	155.22 g/mol	[3]
Appearance	Solid (Expected)	Inferred from analogs[4]
SMILES	<chem>CS(=O)C1=CC=C(N)C=C1</chem>	[3]
InChIKey	XJEVFFNOMKXBLU- UHFFFAOYSA-N	[5][6]

Basicity and pKa

The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair of electrons. The methylsulfinyl group is moderately electron-withdrawing. This effect reduces the

electron density on the nitrogen atom, making **4-(Methylsulfinyl)aniline** a weaker base (lower pKa of its conjugate acid) compared to unsubstituted aniline or 4-(methylthio)aniline, whose methylsulfanyl group is electron-donating.[2] Conversely, it is expected to be more basic than 4-(methylsulfonyl)aniline, which contains the more powerfully electron-withdrawing sulfone group. This tunable basicity is a key consideration in reactions involving the amino group, such as salt formation and N-acylation.

Solubility and Polarity

The presence of the polar sulfoxide (S=O) bond and the amino (N-H) group allows **4-(Methylsulfinyl)aniline** to act as both a hydrogen bond donor and acceptor. This significantly increases its polarity compared to its sulfide analog, 4-(methylthio)aniline.[7] This enhanced polarity generally translates to better solubility in polar organic solvents and potentially some aqueous solubility, a desirable trait in drug development for improving the pharmacokinetic profile of a lead compound.

Stereochemistry

A critical and often overlooked feature of **4-(Methylsulfinyl)aniline** is the presence of a stereocenter at the sulfur atom. As the sulfur is bonded to three different groups (a methyl group, the aniline ring, and an oxygen atom) and has a lone pair, it is chiral. This means the compound can exist as two enantiomers. For pharmaceutical applications, this is a crucial consideration, as different enantiomers can exhibit distinct pharmacological activities and metabolic fates.

Synthesis and Chemical Reactivity

The synthesis and subsequent reactions of **4-(Methylsulfinyl)aniline** are central to its utility as a chemical building block.

Primary Synthetic Route: Controlled Oxidation

The most direct and widely employed method for preparing **4-(Methylsulfinyl)aniline** is the controlled oxidation of its readily available precursor, 4-(methylthio)aniline. The primary challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)aniline.

Causality Behind Experimental Choices:

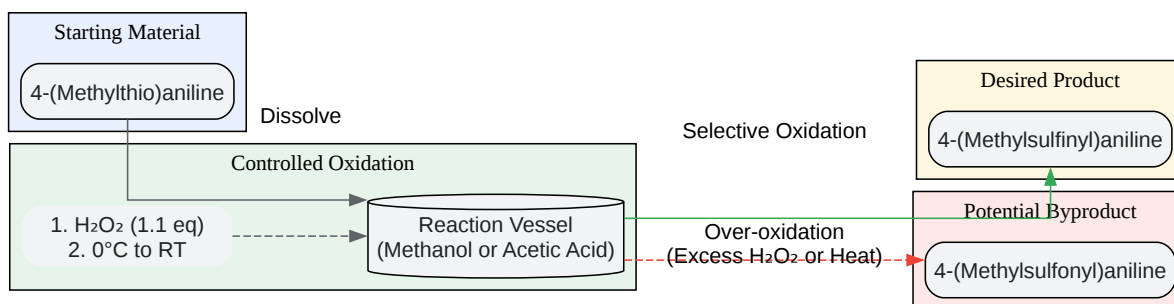
- **Choice of Oxidant:** Hydrogen peroxide (H_2O_2) is a common, cost-effective, and environmentally benign oxidant. However, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used. The choice depends on the desired reactivity and scale.
- **Stoichiometry Control:** Using a slight excess (1.1-1.5 equivalents) of the oxidant is typical to ensure full conversion of the starting material.^[7] However, a large excess will promote the formation of the sulfone byproduct.
- **Temperature Management:** The oxidation is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the oxidant is critical to control the reaction rate and enhance selectivity for the sulfoxide over the sulfone.^[7]

Detailed Experimental Protocol:

- **Dissolution:** Dissolve 4-(methylthio)aniline (1.0 equivalent) in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Place the flask in an ice-water bath to cool the solution to 0-5 °C.
- **Oxidant Addition:** Add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature while monitoring its progress by Thin-Layer Chromatography (TLC). The sulfoxide product is more polar and will have a lower R_f value than the starting sulfide.^[7]
- **Quenching:** Once the starting material is consumed, carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a starch-iodide paper test is negative.
- **Work-up and Isolation:** Neutralize the reaction mixture, extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-(Methylsulfinyl)aniline**.^[7]

Synthetic Workflow Diagram:



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Caption: Synthetic pathway from 4-(methylthio)aniline to **4-(methylsulfinyl)aniline**.

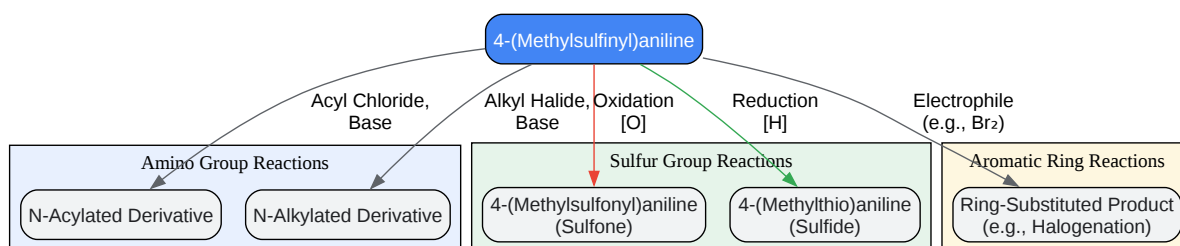
Key Chemical Reactivity

The reactivity of **4-(Methylsulfinyl)aniline** is characterized by transformations at its three key sites: the amino group, the sulfinyl group, and the aromatic ring.

- N-Acylation/Alkylation: The amino group can act as a nucleophile to react with acylating or alkylating agents. This is a fundamental step in building more complex molecules, such as the amide derivatives used in anti-inflammatory drugs.^[8]
- Oxidation to Sulfone: The sulfinyl group can be readily oxidized to the corresponding sulfone using stronger oxidizing conditions (e.g., excess H₂O₂ or KMnO₄). This is the primary route to synthesizing the 4-(methylsulfonyl)aniline pharmacophore.
- Reduction to Sulfide: The sulfinyl group can be reduced back to the sulfide using reducing agents like titanium(III) chloride or trifluoroacetic anhydride/sodium iodide.

- Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-director, while the methylsulfinyl group is a deactivating meta-director. The overall outcome of electrophilic substitution reactions will depend on the reaction conditions, with the directing effect of the potent amino group often dominating.

Reactivity Pathways Diagram:



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Caption: Key reactivity pathways of **4-(methylsulfinyl)aniline**.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized **4-(Methylsulfinyl)aniline**. Below are the expected spectroscopic signatures based on its molecular structure.

Technique	Expected Features
^1H NMR	- Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.5-8.0 ppm).- Amine Protons (NH_2): A broad singlet (exchangeable with D_2O) typically between 3.5-5.0 ppm.- Methyl Protons (S(O)CH_3): A sharp singlet around 2.7-3.0 ppm.
^{13}C NMR	- Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-150 ppm).- Methyl Carbon (S(O)CH_3): A signal in the aliphatic region, typically around 40-45 ppm.
IR Spectroscopy	- N-H Stretch: Two characteristic sharp peaks for the primary amine at $\sim 3300\text{-}3500\text{ cm}^{-1}$.- S=O Stretch: A strong, characteristic absorption band at $\sim 1030\text{-}1070\text{ cm}^{-1}$.- Aromatic C=C Stretch: Peaks in the $\sim 1450\text{-}1600\text{ cm}^{-1}$ region.- C-S Stretch: A weaker absorption around $600\text{-}800\text{ cm}^{-1}$.
Mass Spectrometry	- Molecular Ion (M^+): A peak corresponding to the molecular weight of the compound ($m/z = 155$).

Significance in Drug Development and Medicinal Chemistry

While direct therapeutic applications of **4-(Methylsulfinyl)aniline** are not widely documented, its importance in drug development is primarily twofold: as a key intermediate and as a potential drug metabolite.

Intermediate for COX-2 Inhibitors

The 4-(methylsulfonyl)aniline moiety is a well-established pharmacophore found in several selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).^{[9][10]} Compounds incorporating this structure have shown

significant anti-inflammatory activity.[8][11][12] The synthesis of these sulfone-containing drugs often proceeds through the oxidation of a sulfide or sulfoxide precursor.[13] Therefore, **4-(Methylsulfinyl)aniline** serves as the direct, penultimate intermediate in the synthesis of 4-(methylsulfonyl)aniline, making its efficient preparation and purification a critical step in the manufacturing process of these important pharmaceuticals.[10]

Role as a Metabolite and Prodrug Analogue

In drug metabolism, sulfide-containing drugs are often oxidized in vivo by cytochrome P450 enzymes to their corresponding sulfoxide and sulfone metabolites. The sulfoxide metabolite, being more polar, often has altered solubility and clearance rates. Studying compounds like **4-(Methylsulfinyl)aniline** helps researchers understand these metabolic pathways and design drugs with optimal pharmacokinetic profiles. Furthermore, the conversion of a less polar sulfide (prodrug) to a more polar and potentially active sulfoxide is a strategy used in drug design to improve bioavailability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-(Methylsulfinyl)aniline** is not readily available, data from its close analogs, 4-(methylthio)aniline and 4-(methylsulfonyl)aniline, can be used to establish prudent handling practices.

- **Hazards:** Assumed to be an irritant to the skin, eyes, and respiratory system.[14][15] May be harmful if swallowed or absorbed through the skin.[16] The sulfonyl analog is noted as being light-sensitive.[17]
- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place away from incompatible substances such as strong oxidizing agents.[4]

Conclusion

4-(Methylsulfonyl)aniline is a valuable chemical entity whose properties are distinct from its more commonly cited sulfide and sulfone relatives. Its unique electronic profile, polarity, and chiral nature make it an interesting scaffold for further chemical exploration. For researchers and drug development professionals, its primary role is as a pivotal intermediate in the synthesis of the 4-(methylsulfonyl)aniline pharmacophore, a key component in a class of effective anti-inflammatory drugs. A thorough understanding of its synthesis via controlled oxidation and its characteristic reactivity provides the essential foundation for leveraging this compound in organic synthesis and medicinal chemistry programs.

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